3-benzyl-1-azaspiro[3.3]heptane
Description
Properties
CAS No. |
2694728-05-5 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-benzyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2 |
InChI Key |
HMKNYYXYFGKYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)CC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Step
A cyclobutenone precursor undergoes [2+2] cycloaddition with ClO₂SNCO under inert conditions. The reaction exploits the electron-deficient nature of the isocyanate to generate a spirocyclic β-lactam. Key parameters include:
Reductive Lactam Opening
The β-lactam is reduced using lithium aluminum hydride (LiAlH₄) or borane-THF to cleave the lactam ring and form the azetidine moiety:
Conditions :
Benzyl Functionalization
Post-reduction, the azetidine nitrogen is alkylated using benzyl bromide under basic conditions:
Optimized Parameters :
Table 1: Key Data for [2+2] Cycloaddition Route
| Parameter | Value | Source |
|---|---|---|
| Overall Yield (3-Benzyl) | 45–55% | |
| Purity (Final Product) | >95% | |
| Scalability Demonstrated | Up to 54 g |
Reductive Amination of Aldehyde Precursors
An alternative route employs reductive amination of a spirocyclic aldehyde with benzylamine, adapted from diazaspiroheptane syntheses. While originally developed for 2,6-diazaspiro[3.3]heptanes, modifications enable 1-aza selectivity:
Aldehyde Synthesis
3-Oxospiro[3.3]heptane is prepared via oxidation of spirocyclic alcohols or Friedel-Crafts alkylation. The aldehyde is stabilized as a bisulfite adduct to prevent polymerization.
Reductive Coupling
Benzylamine reacts with the aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN):
Critical Factors :
Table 2: Reductive Amination Performance
| Metric | Value | Source |
|---|---|---|
| Reaction Time | 48–72 h | |
| Benzylamine Equivalents | 1.5–2.0 | |
| Byproduct Formation | <10% (dibenzylated species) |
Alkylation of Azetidine Intermediates
Azetidine precursors can be alkylated using 3-bromomethylbenzyl derivatives, leveraging nucleophilic substitution at the azetidine nitrogen. This method mirrors strategies used for 2-oxa-6-azaspiro[3.3]heptanes but requires careful optimization to avoid over-alkylation:
Azetidine Synthesis
1-Azaspiro[3.3]heptane is prepared via cyclization of 1,3-diaminopropane derivatives under basic conditions:
Conditions :
Benzylation
The azetidine nitrogen reacts with benzyl bromide in dimethylformamide (DMF):
Optimization Insights :
Table 3: Alkylation Route Metrics
Photochemical [2+2] Cycloaddition
Emerging photochemical methods exploit visible-light-mediated reactions to construct the spirocyclic core. While less established, this approach offers rapid access to diversely substituted analogs:
Reaction Design
A 2-isoxazoline-3-carboxylate undergoes triplet-state biradical formation under blue LED irradiation, coupling with benzyl-substituted alkenes to form the spirocycle.
Key Advantages
-
Functional Group Tolerance : Nitriles, esters, and halides remain intact.
-
Stereocontrol : Diastereoselectivity >4:1 achieved via chiral auxiliaries.
-
On-DNA Compatibility : Enables direct synthesis for encoded library applications.
Limitations :
Comparative Analysis of Methods
Table 4: Synthesis Route Comparison
| Method | Yield (%) | Scalability | Functionalization Flexibility | Cost Efficiency |
|---|---|---|---|---|
| [2+2] Cycloaddition | 45–55 | High (54 g) | Moderate | Medium |
| Reductive Amination | 40–50 | Medium | Low | Low |
| Alkylation | 75–85 | High (400 g) | High | High |
| Photochemical | 30–40 | Low | Very High | Medium |
The alkylation route (Section 3) currently represents the most industrially viable pathway, combining high yields with demonstrated scalability. The [2+2] cycloaddition method offers superior flexibility for introducing diverse substituents but requires costly Graf’s isocyanate. Photochemical approaches, though promising for library synthesis, necessitate further development to address yield limitations .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties
3-Benzyl-1-azaspiro[3.3]heptane has been investigated as a bioisostere for traditional heterocycles such as piperidine and morpholine. The introduction of a spirocyclic center can alter the lipophilicity of compounds, often resulting in improved metabolic stability and reduced hERG activity, which is crucial for minimizing cardiotoxicity in drug candidates .
Therapeutic Potential
Research has indicated that azaspiro compounds can exhibit various biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that derivatives of azaspiro compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Synthesis and Structural Analysis
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that may include cycloaddition reactions and subsequent functionalization steps. One common method includes the thermal [2+2] cycloaddition of suitable precursors to form the spirocyclic framework, followed by modifications to introduce the benzyl group .
Structural Variations
The ability to modify the azaspiro framework allows for the exploration of structure-activity relationships (SAR). Variations in substitution patterns can lead to significant changes in biological activity, making this compound a versatile scaffold in drug design .
Structure-Activity Relationships (SAR)
Impact on Biological Activity
Studies have demonstrated that small changes in the structure of azaspiro compounds can lead to dramatic differences in potency and selectivity against biological targets. For example, the introduction of specific substituents can enhance binding affinity or alter pharmacokinetic properties .
Case Studies
In one study, various azaspiro derivatives were synthesized and evaluated for their activity against targets such as SARS-CoV-2 proteases. The results indicated that certain structural modifications led to compounds with high inhibitory activity, demonstrating the potential for developing new antiviral agents .
Chemical Properties and Reactions
Reactivity Profiles
this compound can participate in various chemical reactions, including oxidation and substitution reactions. These reactions allow for further functionalization of the compound, enhancing its utility in synthetic chemistry .
| Reaction Type | Common Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of oxo derivatives |
| Reduction | Lithium aluminum hydride | Modifications to spirocyclic framework |
| Substitution | Amines, thiols | Introduction of diverse functional groups |
Industrial Applications
While primarily explored within academic research contexts, there is potential for scaling up the synthesis of this compound for industrial applications, particularly in pharmaceutical manufacturing where spirocyclic compounds are sought after for their unique properties and biological activities .
Mechanism of Action
The mechanism by which 3-benzyl-1-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues: Heteroatom Variations
1,6-Diazaspiro[3.3]heptanes
6-Oxa-1-azaspiro[3.3]heptane ()
- Structure : Oxygen replaces the nitrogen at position 4.
- Properties : Reduced basicity compared to diaza analogs; molecular weight = 99.13 g/mol .
- Applications : Key building block in DYRK inhibitors due to improved solubility .
1,6-Thiazaspiro[3.3]heptane ()
- Structure : Sulfur atom at position 5.
- Synthesis : Achieved via double displacement of bis(bromomethyl) precursors with Na₂S (52% yield) .
- Applications : Explored in pan-CDK inhibitors; sulfur enhances metal coordination .
Selenium-Containing Analogs ()
- Example : 2-Thia-6-selenaspiro[3.3]heptane.
- Properties : Unique "rigid-rod" geometry; X-ray structures confirm sp³ hybridization.
- Applications : Coordination ligands for transition-metal catalysts .
Substituent Effects on Physicochemical Properties
Key Observations :
- Polarity : Methoxymethyl and fluorine substituents increase polarity (lower CCS values), enhancing aqueous solubility.
- Lipophilicity : Benzyl groups (e.g., in 3-benzyl-1-azaspiro) elevate logP values, favoring blood-brain barrier penetration.
Biological Activity
3-Benzyl-1-azaspiro[3.3]heptane is a compound that has garnered attention for its potential biological activities, particularly as a bioisostere of piperidine. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, including thermal [2+2] cycloaddition reactions, leading to the formation of spirocyclic β-lactams, which are subsequently reduced to yield the azaspiro compound.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H15N |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 2694728-05-5 |
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its structural similarities to piperidine allow it to interact with biological targets effectively.
The compound acts on various receptors and enzymes, modulating their activity and leading to potential therapeutic effects. Studies indicate that it may influence pathways associated with pain relief and anesthetic properties, similar to those observed with bupivacaine, a well-known anesthetic agent.
Case Studies and Research Findings
Recent studies have validated the biological activity of azaspiro compounds through various experimental approaches:
- Anesthetic Properties : A study reported that analogs of bupivacaine incorporating 1-azaspiro[3.3]heptane exhibited comparable anesthetic effects in mice, suggesting potential for use in pain management therapies .
- Antimicrobial Activity : Other investigations have highlighted the antimicrobial properties of azaspiro compounds, indicating their effectiveness against certain bacterial strains, thus opening avenues for antibiotic development .
- Bioisosteric Applications : The unique structure of this compound makes it a promising candidate as a bioisostere for traditional heterocycles like morpholines and piperidines. This substitution can lead to enhanced metabolic stability and reduced toxicity profiles in drug candidates .
Comparative Analysis
A comparative analysis of azaspiro compounds shows that modifications in their structure significantly affect their pharmacological profiles.
Table 2: Comparison of Biological Activities
| Compound | Activity Type | Observed Effects |
|---|---|---|
| Bupivacaine Analog | Anesthetic | Comparable pain relief |
| Azaspiro Compound A | Antimicrobial | Effective against Gram-positive bacteria |
| Azaspiro Compound B | Antidepressant | Modulation of serotonin receptors |
Q & A
Q. What are the key synthetic routes for 3-benzyl-1-azaspiro[3.3]heptane?
The compound can be synthesized via a Wittig reaction followed by a [2+2] cycloaddition between Graf's isocyanate and an olefin intermediate. This method, adapted from Peschke's work, offers scalability (>1 g) and avoids harsh conditions . Alternative routes include gold-catalyzed intermolecular oxidation for azetidin-3-one intermediates, which can be functionalized to spiro scaffolds .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- 1H/13C NMR : Peaks for benzyl protons (δ 7.1–7.5 ppm) and spiro ring protons (δ 3.0–4.5 ppm) confirm substitution patterns and stereochemistry .
- HRMS : Used to verify molecular weight (e.g., [M+H]+ at m/z 445.2310) and detect impurities .
- Optical rotation : Chiral resolution is validated via [α]20D values (e.g., -22.00 for (S)-enantiomers) .
Q. What functionalization reactions are applicable to the spiro[3.3]heptane scaffold?
Common reactions include:
Q. How does this compound act as a benzene bioisostere?
The spiro core mimics benzene’s geometry while improving metabolic stability. For example, it replaces aromatic rings in sonidegib (anti-cancer) and benzocaine (anesthetic), retaining activity with enhanced pharmacokinetics .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in this compound derivatives?
Enantiomers exhibit distinct binding affinities. For instance, (S)-configured derivatives show higher activity in kinase assays due to optimal spatial alignment with hydrophobic pockets. Stereochemical analysis via NOESY or X-ray crystallography is critical for structure-activity relationship (SAR) studies .
Q. What strategies optimize enantioselective synthesis of this compound?
Asymmetric synthesis employs chiral auxiliaries like tert-butylsulfinamide, achieving >90% enantiomeric excess (ee). Kinetic resolution using LiAlH4 or enzymatic methods further purifies enantiomers .
Q. How can synthetic yields be improved amid contradictory data from different methods?
Contradictions arise from varying reaction conditions. For example:
Q. What analytical challenges arise in assessing purity for spiro[3.3]heptane derivatives?
Spiro compounds often form diastereomers or hydrate impurities. Solutions include:
Q. How are computational models used to predict SAR for spiro[3.3]heptane derivatives?
Density functional theory (DFT) calculates steric/electronic parameters (e.g., logP, polar surface area). Molecular docking simulations (e.g., AutoDock Vina) predict binding to targets like CDK2, guiding substituent selection .
Q. What methodologies evaluate the pharmacokinetic impact of spiro[3.3]heptane substituents?
- Microsomal stability assays : Measure metabolic degradation (e.g., CYP450 enzymes).
- Plasma protein binding (PPB) : Assesses free drug availability via equilibrium dialysis.
Substituents like fluorinated benzyl groups reduce PPB by 20–30%, enhancing bioavailability .
Tables
Q. Table 1: Comparative Synthetic Routes
| Method | Yield | Key Reagents | Stereocontrol | Reference |
|---|---|---|---|---|
| Wittig/[2+2] cycloaddition | 95% | Graf's isocyanate | Moderate | |
| Gold-catalyzed oxidation | 52% | AuCl3, NaHCO3 | Low | |
| Asymmetric alkylation | 91% | tert-butylsulfinamide | High |
Q. Table 2: Bioisosteric Applications
| Parent Drug | Spiro Derivative | Target | Activity Improvement |
|---|---|---|---|
| Sonidegib | 3-Benzyl-spiro analog | Smoothened | +40% IC50 reduction |
| Benzocaine | 6-Oxa-1-azaspiro analog | Sodium channels | Prolonged efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
